molecular formula C24H19ClN2O4 B3511288 N-[4-(2-CHLORO-4-METHYLBENZAMIDO)-2-METHOXYPHENYL]-1-BENZOFURAN-2-CARBOXAMIDE

N-[4-(2-CHLORO-4-METHYLBENZAMIDO)-2-METHOXYPHENYL]-1-BENZOFURAN-2-CARBOXAMIDE

Cat. No.: B3511288
M. Wt: 434.9 g/mol
InChI Key: OEAPMHMOSWZYCB-UHFFFAOYSA-N
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Description

N-[4-(2-Chloro-4-methylbenzamido)-2-methoxyphenyl]-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a benzofuran ring, a methoxy group, and a chloromethylbenzamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-Chloro-4-methylbenzamido)-2-methoxyphenyl]-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chloro-4-methylbenzoic acid with 2-methoxyaniline to form an amide intermediate. This intermediate is then reacted with 1-benzofuran-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to achieve consistent and high-quality production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Chloro-4-methylbenzamido)-2-methoxyphenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(2-Chloro-4-methylbenzamido)-2-methoxyphenyl]-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(2-Chloro-4-methylbenzamido)-2-methoxyphenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2-Methylbenzamido)-2-methoxyphenyl]-1-benzofuran-2-carboxamide
  • N-[4-(2-Chloro-4-methoxybenzamido)-2-methylphenyl]-1-benzofuran-2-carboxamide

Uniqueness

N-[4-(2-Chloro-4-methylbenzamido)-2-methoxyphenyl]-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[4-[(2-chloro-4-methylbenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O4/c1-14-7-9-17(18(25)11-14)23(28)26-16-8-10-19(21(13-16)30-2)27-24(29)22-12-15-5-3-4-6-20(15)31-22/h3-13H,1-2H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAPMHMOSWZYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2-CHLORO-4-METHYLBENZAMIDO)-2-METHOXYPHENYL]-1-BENZOFURAN-2-CARBOXAMIDE
Reactant of Route 2
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N-[4-(2-CHLORO-4-METHYLBENZAMIDO)-2-METHOXYPHENYL]-1-BENZOFURAN-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-[4-(2-CHLORO-4-METHYLBENZAMIDO)-2-METHOXYPHENYL]-1-BENZOFURAN-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-[4-(2-CHLORO-4-METHYLBENZAMIDO)-2-METHOXYPHENYL]-1-BENZOFURAN-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-[4-(2-CHLORO-4-METHYLBENZAMIDO)-2-METHOXYPHENYL]-1-BENZOFURAN-2-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-[4-(2-CHLORO-4-METHYLBENZAMIDO)-2-METHOXYPHENYL]-1-BENZOFURAN-2-CARBOXAMIDE

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